2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid , also known by its IUPAC name (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid , is an organic compound with the molecular formula C₁₁H₁₅NO₃ . It is a chiral amino acid derivative and belongs to the class of non-proteinogenic amino acids. Let’s explore its properties and applications.

Synthesis Analysis

The synthesis of this compound involves several steps, including the protection of functional groups, amino acid coupling, and deprotection. Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, researchers have likely employed various methods to synthesize it in the laboratory.

Molecular Structure Analysis

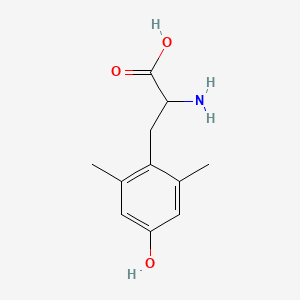

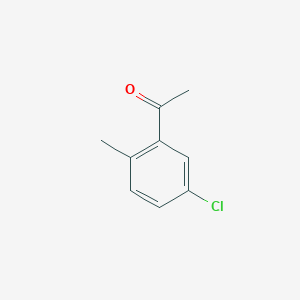

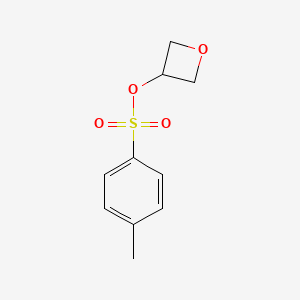

The molecular formula of 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid is C₁₁H₁₅NO₃ . Its structure consists of an amino group, a carboxylic acid group, and a phenolic hydroxyl group. The compound is chiral due to the presence of an asymmetric carbon atom. Here’s the chemical structure:

!Molecular Structure

Chemical Reactions Analysis

The chemical reactivity of this compound likely involves reactions typical of amino acids, such as acid-base reactions, peptide bond formation, and oxidation. However, specific reactions would depend on the context and reaction conditions.

Physical And Chemical Properties Analysis

- Melting Point : Not specified in the available data.

- Solubility : Solubility in water and organic solvents would be relevant for its applications.

- Stability : The compound should be stored in a dark place under inert atmosphere at room temperature.

科学研究应用

Functional Polymer Modification

A study by Aly and El-Mohdy (2015) focuses on the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, for enhanced thermal stability and promising biological activities. These modifications suggest applications in medical fields due to improved antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Crystallography and Structural Analysis

Nitek et al. (2020) reported the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, showcasing their potential in structural chemistry and materials science for understanding molecular conformations and interactions (Nitek et al., 2020).

Synthesis of Novel Compounds

Doláková et al. (2005) synthesized derivatives of 2-amino-3-(purin-9-yl)propanoic acids for immunostimulatory and immunomodulatory activity, highlighting the compound's role in developing new therapeutic agents (Doláková et al., 2005).

Antioxidant and Anti-inflammatory Activity

Subudhi and Sahoo (2011) evaluated novel analogs of 2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl)propanoic acid for antioxidant, anti-inflammatory, and antiulcer activities, demonstrating the compound's potential in treating inflammation and oxidative stress-related conditions (Subudhi & Sahoo, 2011).

Antibacterial Applications

The study by Ji et al. (2019) on the biodegradation of 2,6-dimethylphenol by Mycobacterium neoaurum B5-4, while not directly related to 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, provides insight into microbial degradation processes that could potentially apply to similar compounds for environmental remediation and the development of biodegradable materials (Ji et al., 2019).

安全和危害

- Hazard Statements : May cause skin and eye irritation (H315, H319).

- Precautionary Statements : Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate protective measures.

未来方向

Future research could focus on:

- Investigating its biological activity and potential therapeutic applications.

- Developing more efficient synthetic routes.

- Studying its interactions with other molecules.

属性

IUPAC Name |

2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNDLIKCFHLFKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555896 |

Source

|

| Record name | 2,6-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

CAS RN |

81806-45-3 |

Source

|

| Record name | 2,6-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)

![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)

![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)